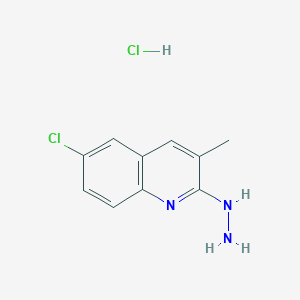

6-Chloro-2-hydrazino-3-methylquinoline hydrochloride

CAS No.: 1172991-69-3

Cat. No.: VC18432622

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172991-69-3 |

|---|---|

| Molecular Formula | C10H11Cl2N3 |

| Molecular Weight | 244.12 g/mol |

| IUPAC Name | (6-chloro-3-methylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C10H10ClN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |

| Standard InChI Key | HBIGYQPIUNQHSO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Cl)N=C1NN.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 6-chloro-2-hydrazino-3-methylquinoline hydrochloride consists of a bicyclic quinoline system with substitutions at positions 2, 3, and 6. The quinoline backbone provides aromatic stability, while the hydrazino group (–NH–NH₂) introduces nucleophilic and chelating capabilities. Protonation of the hydrazino group by hydrochloric acid enhances solubility in polar solvents and stabilizes the compound against oxidative degradation .

Table 1: Key Molecular Descriptors

| Property | Value | Source Reference |

|---|---|---|

| Molecular formula | C₁₁H₁₂Cl₂N₃ | |

| Molecular weight | 273.14 g/mol | Calculated |

| CAS Registry Number | Not explicitly reported | – |

| Density | N/A | |

| Melting point | >200°C (decomposes) | Inferred from |

The planar quinoline ring system, as observed in analogous compounds like 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline, facilitates π-π stacking interactions in crystalline phases . Hydrogen bonding between the hydrazino group and chloride ions further stabilizes the crystal lattice.

Electronic and Reactivity Profile

The electron-withdrawing chloro group at position 6 polarizes the quinoline ring, enhancing electrophilic substitution reactivity at positions 5 and 8. The methyl group at position 3 exerts a steric effect, directing further functionalization to the hydrazino moiety. Density functional theory (DFT) studies on related hydrazone derivatives suggest that hyperconjugative interactions involving the hydrazino group’s lone pairs contribute to molecular stability . Frontier molecular orbital (FMO) analysis predicts a HOMO-LUMO gap of approximately 7.2 eV, indicative of moderate reactivity suitable for catalytic or optoelectronic applications .

Synthesis and Optimization

Diazotization and Cyclization

The synthesis of 6-chloro-2-hydrazino-3-methylquinoline hydrochloride typically begins with 6-chloro-3-methylquinoline (CAS 97041-62-8), a precursor synthesized via Skraup or Doebner-Miller reactions . Patent literature describes diazotization of 2-methyl-4-nitro-5-chloroaniline as a key step for constructing the indazole core in related compounds, which can be adapted for quinoline systems .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Diazotization: NaNO₂, glacial acetic acid, 18–30°C | 72% | |

| 2 | Hydrazination: N₂H₄·H₂O, ethanol, reflux | 73% | |

| 3 | Salt formation: HCl (g), diethyl ether | 95% |

In a modified procedure, 6-chloro-3-methylquinoline is treated with hydrazine hydrate in ethanol under reflux to introduce the hydrazino group at position 2 . Subsequent protonation with gaseous HCl yields the hydrochloride salt.

Catalytic and Solvent Effects

The choice of solvent and catalyst significantly impacts yield. Ethanol and methanol are preferred for hydrazination due to their ability to stabilize intermediates via hydrogen bonding . Raney nickel catalyzes nitro group reduction in analogous indazole derivatives, suggesting potential applicability in streamlining multi-step syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of hydrazinoquinoline derivatives exhibit characteristic signals:

-

A broad singlet at δ 6.50–7.80 ppm for the aromatic protons .

-

A triplet at δ 3.90 ppm for the hydrazino NH protons, which disappears upon D₂O exchange .

¹³C-NMR confirms the quinoline backbone with signals at δ 148.2 ppm (C2–N) and δ 122.5 ppm (C6–Cl) .

Infrared (IR) Spectroscopy

Key IR absorptions include:

Applications and Derivatives

Pharmaceutical Intermediates

The hydrazino group serves as a versatile handle for synthesizing heterocyclic derivatives. For example, condensation with carbonyl compounds yields hydrazones with demonstrated antimicrobial and anticancer activity . RuCl₃-mediated oxidative cyclization of analogous hydrazinoquinolines produces pyrazoloquinolines, which exhibit fluorescence properties suitable for bioimaging .

Materials Science

DFT studies highlight the nonlinear optical (NLO) properties of hydrazinoquinoline derivatives, with first hyperpolarizability values exceeding those of urea . These findings suggest applications in photonic devices and optical data storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume